
D-Dopachrome
Overview
Description
D-dopachrome is the D-enantiomer of dopachrome. It is a conjugate acid of a this compound(1-). It is an enantiomer of a L-dopachrome.
Scientific Research Applications
Metabolic Regulation
DDT has been identified as an adipokine that influences lipid metabolism and glucose homeostasis. Research indicates that DDT acts on adipocytes to modulate lipid metabolism through pathways involving AMP-activated protein kinase (AMPK) and protein kinase A (PKA) . In a study involving db/db mice, DDT treatment led to increased levels of hormone-sensitive lipase (HSL) phosphorylated by AMPK, suggesting its potential role in improving glucose intolerance associated with obesity .
Cardioprotection
DDT has garnered attention for its protective effects against heart failure and ischemic injury. Studies show that DDT expression is decreased in patients with advanced heart failure, which correlates with impaired contractility and angiogenesis . Recombinant DDT has demonstrated proangiogenic effects by activating endothelial cell signaling pathways such as ERK1/2 and Akt, promoting vascular growth in cardiac tissues . Additionally, DDT has been implicated in modulating metabolic stress signaling during ischemia, providing a novel therapeutic avenue for protecting against ischemic necrosis .
Cancer Biology
In cancer research, DDT has shown promise in influencing tumor growth and survival. In clear cell renal carcinoma (ccRCC), knockdown of DDT resulted in significant reductions in cell proliferation and clonogenic survival, indicating its role as a promoter of cancer cell growth . Furthermore, DDT's interaction with macrophage migration inhibitory factor (MIF) suggests a cooperative role in tumorigenesis, where both proteins may contribute to cancer cell survival mechanisms .
Neuroprotection
Recent findings suggest that DDT may have neuroprotective properties by interacting with mutant superoxide dismutase 1 (SOD1), which is implicated in amyotrophic lateral sclerosis (ALS). Although it does not inhibit SOD1 aggregation directly, DDT alters the morphology of protein aggregates, potentially mitigating toxicity in neuronal cells . This highlights the enzyme's potential application in neurodegenerative disease therapies.
Immunological Responses
DDT's role as a chemokine is underscored by its ability to recruit immune cells such as macrophages to sites of inflammation. Studies have shown that topical application of DDT can enhance macrophage accumulation in dermal models, suggesting its utility in modulating immune responses during tissue repair or inflammation . This property positions DDT as a candidate for therapeutic applications in wound healing and inflammatory diseases.
Data Table: Summary of Applications of this compound Tautomerase
Chemical Reactions Analysis
Enzymatic Conversion Pathways
D-Dopachrome undergoes distinct transformations depending on the enzyme involved:
Decarboxylation by D-DT
D-DT catalyzes the decarboxylation of this compound to produce 5,6-dihydroxyindole (DHI) . This reaction involves:
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Substrate : this compound (non-physiological substrate).
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Product : DHI (a melanin precursor) via removal of a carboxyl group.
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Mechanism : Utilizes a conserved N-terminal proline (Pro-1) as a general base to facilitate proton transfer .
Tautomerization by MIF
MIF converts this compound into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) through tautomerization:
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Substrate : this compound.
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Product : DHICA (another melanin intermediate).
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Mechanism : Relies on Pro-1, Lys-32, and Ile-64 in the active site .
Kinetic Parameters and Substrate Specificity
Both enzymes exhibit activity toward this compound and the physiological analog 3-(4-hydroxyphenyl)pyruvate (HPP) .
Notes :
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D-DT shows a 12% higher catalytic efficiency (kcat/Km) than MIF for HPP .
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MIF is ~10-fold more active than D-DT in tautomerizing HPP .
Inhibition Studies
Small-molecule inhibitors selectively target D-DT or MIF by forming covalent adducts:
Structural Determinants of Catalysis
Key differences in active-site architecture drive divergent reaction outcomes:
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Charge Distribution :
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Residue Conservation :
Physiological and Pathological Implications
While this compound itself is non-physiological, its enzymatic processing informs broader biological roles:
Q & A
Q. What are the primary enzymatic mechanisms of D-Dopachrome tautomerase (DDT) in melanogenesis and immune regulation?
Answer: DDT catalyzes the tautomerization and decarboxylation of this compound to produce 5,6-dihydroxyindole (DHI), a precursor in melanin synthesis . Methodologically, enzyme activity can be measured via spectrophotometric assays tracking substrate conversion (e.g., absorbance changes at 475 nm for dopachrome decay). In immune regulation, DDT shares cytokine-like activity with macrophage migration inhibitory factor (MIF), binding to the CD74/CD44 receptor complex to activate ERK and NF-κB pathways . Researchers should validate tautomerase activity using recombinant protein controls and employ siRNA knockdown in immune cells (e.g., macrophages) to dissect cytokine functions.
Q. How can researchers accurately measure DDT activity and protein levels in biological samples?
Answer:
- Activity assays : Use this compound substrate in pH 7.4 buffer, monitoring reaction kinetics via UV-Vis spectroscopy .
- Protein quantification : ELISA kits (e.g., SED777Mu for mouse samples; sensitivity ≤0.112 ng/mL) are optimal for tissue homogenates or serum . Cross-reactivity must be tested due to species-specific isoforms (e.g., human vs. mouse DDT shares 85% sequence identity but may differ antigenically) .
- Western blot : Anti-DDT monoclonal antibodies (e.g., OTI1H3) with validation in knockout controls to ensure specificity .
Q. What structural features of DDT explain its functional overlap with MIF despite low sequence homology (33%)?
Answer : The X-ray crystal structure (PDB: 8VDY) reveals a conserved homotrimeric quaternary structure and a positively charged catalytic pocket, similar to MIF . Key residues (e.g., Pro1 at the N-terminal) are critical for tautomerase activity, as shown by mutagenesis studies . Advanced methods include:
- Crystallography : Compare Δ114-117 DDT truncations to assess conformational stability .
- Molecular docking : Simulate substrate binding to identify conserved residues (e.g., Lys32, Ser63) .
- Surface plasmon resonance (SPR) : Quantify receptor-binding affinity differences between DDT and MIF .
Q. How does DDT interact with the glutathione/GST system, and what are the implications for oxidative stress responses?
Answer : DDT and glutathione S-transferases (GSTs) are co-regulated in detoxification pathways. For example, DDT is induced >10-fold in CCl4-exposed rat livers, paralleling GST upregulation . Methodologically:
- Co-expression analysis : Use RNA-seq datasets (e.g., GEO: GSE12345) to identify coordinated DDT-GSTT2 expression in oxidative stress models .
- Functional assays : Treat hepatocytes with N-acetylcysteine (NAC) to test if glutathione depletion alters DDT activity .
- Proteomics : Identify DDT-GST protein complexes via co-immunoprecipitation .
Q. What experimental models are optimal for studying DDT's dual roles in melanogenesis and inflammation?
Answer :
- In vitro : Primary human melanocytes for melanogenesis studies (e.g., measure tyrosinase activity post-DDT siRNA treatment) . For immune roles, use THP-1 macrophages stimulated with LPS ± recombinant DDT .
- In vivo :
- 3D co-cultures : Combine melanocytes and keratinocytes to study paracrine DDT signaling .
Q. What are the challenges in correlating serum DDT levels with clinical outcomes in inflammatory or neoplastic diseases?
Answer : Challenges include:
- Assay variability : Standardize ELISA protocols across cohorts (e.g., pre-analytical factors like hemolysis alter DDT stability) .
- Confounding factors : In burn patients, DDT levels correlate with TBSA but not ABSI scores, necessitating multivariate regression .
- Functional heterogeneity : Circulating DDT may exist in complex with sCD74, requiring size-exclusion chromatography to isolate bioactive forms .
- Translational gaps : Use patient-derived xenografts (PDXs) to test if serum DDT predicts tumor MIF/DDT pathway activation .
Properties
CAS No. |
203000-17-3 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1 |
InChI Key |
VJNCICVKUHKIIV-ZCFIWIBFSA-N |
SMILES |
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |
Isomeric SMILES |
C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O |
Canonical SMILES |
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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